molecular formula C32H26N4O2 B3568732 1-N,3-N-bis[4-(pyridin-4-ylmethyl)phenyl]benzene-1,3-dicarboxamide

1-N,3-N-bis[4-(pyridin-4-ylmethyl)phenyl]benzene-1,3-dicarboxamide

Cat. No.: B3568732
M. Wt: 498.6 g/mol
InChI Key: AEGZQEBCWZPNSK-UHFFFAOYSA-N
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Description

1-N,3-N-bis[4-(pyridin-4-ylmethyl)phenyl]benzene-1,3-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with pyridin-4-ylmethyl groups, making it a valuable subject for research in chemistry and materials science.

Preparation Methods

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-N,3-N-bis[4-(pyridin-4-ylmethyl)phenyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-N,3-N-bis[4-(pyridin-4-ylmethyl)phenyl]benzene-1,3-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-N,3-N-bis[4-(pyridin-4-ylmethyl)phenyl]benzene-1,3-dicarboxamide exerts its effects involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can influence various biological pathways and processes, making it a versatile compound for research .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-pyridylmethyl)benzene: Similar structure but lacks the carboxamide groups.

    N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains similar pyridinyl groups but differs in the core structure.

Uniqueness

Its ability to form stable complexes with metals and participate in multiple types of chemical reactions sets it apart from similar compounds .

Properties

IUPAC Name

1-N,3-N-bis[4-(pyridin-4-ylmethyl)phenyl]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O2/c37-31(35-29-8-4-23(5-9-29)20-25-12-16-33-17-13-25)27-2-1-3-28(22-27)32(38)36-30-10-6-24(7-11-30)21-26-14-18-34-19-15-26/h1-19,22H,20-21H2,(H,35,37)(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGZQEBCWZPNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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